molecular formula C18H20N4OS B2569854 2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine CAS No. 2415571-16-1

2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine

Cat. No.: B2569854
CAS No.: 2415571-16-1
M. Wt: 340.45
InChI Key: LXOLWFKHZCCCQX-UHFFFAOYSA-N
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Description

2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of thienopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine involves multiple steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidine is then reacted with piperidine derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cytochrome bd oxidase, which is involved in bacterial respiration . This inhibition can disrupt the energy metabolism of bacteria, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine is unique due to its specific substitution pattern and the presence of both thieno[3,2-d]pyrimidine and piperidine moieties.

Properties

IUPAC Name

4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13-4-2-6-16(21-13)23-11-14-5-3-8-22(10-14)18-17-15(7-9-24-17)19-12-20-18/h2,4,6-7,9,12,14H,3,5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOLWFKHZCCCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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